(E)-3-(3,5-dichlorophenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,5-dichlorobenzaldehyde with furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide shares structural similarities with other pyrazole derivatives, such as:
- 3-(3,5-dichlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of (E)-3-(3,5-dichlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the dichlorophenyl and furan rings, along with the pyrazole moiety, makes it a versatile compound for various applications in scientific research and industry .
Biological Activity
(E)-3-(3,5-Dichlorophenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of hydrazones and pyrazoles, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a furan ring, a dichlorophenyl group, and a pyrazole moiety, contributing to its potential reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the 3,5-dichlorophenyl group has been linked to enhanced cytotoxic effects against various cancer cell lines. A study highlighted that derivatives containing this moiety demonstrated IC50 values comparable to established anticancer drugs like doxorubicin . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial potential of hydrazone derivatives has been well-documented. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
Anti-inflammatory Activity
Compounds with similar structures have also shown anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- Animal Models : In vivo studies involving tumor-bearing mice showed that administration of this compound significantly reduced tumor size compared to untreated controls. Histopathological examinations revealed decreased mitotic figures and increased apoptosis within tumor tissues.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-10-4-9(5-11(17)6-10)13-7-14(20-19-13)15(22)21-18-8-12-2-1-3-23-12/h1-8H,(H,19,20)(H,21,22)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKBGPBVLPIBLB-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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